molecular formula C23H19ClN2O B14606719 4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-81-8

4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14606719
CAS No.: 60627-81-8
M. Wt: 374.9 g/mol
InChI Key: MXTVSLDQEAPRBP-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3-chlorophenyl group, a methoxy group, and two phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorophenyl derivative, often using a coupling reagent such as palladium-catalyzed cross-coupling.

    Phenylation: The addition of phenyl groups can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole
  • 4-[(3-Fluorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole
  • 4-[(3-Methylphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Uniqueness

4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.

Properties

CAS No.

60627-81-8

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

4-[(3-chlorophenyl)methoxy]-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C23H19ClN2O/c1-26-22(19-12-6-3-7-13-19)23(21(25-26)18-10-4-2-5-11-18)27-16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3

InChI Key

MXTVSLDQEAPRBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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